molecular formula C24H24O3 B11401413 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11401413
M. Wt: 360.4 g/mol
InChI Key: HCKVILLYYJZSRG-UHFFFAOYSA-N
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Description

8-Benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furan-chromene core. Its structural uniqueness arises from a benzyl group at position 8, a bulky tert-butyl group at position 3, and methyl groups at positions 4 and 7.

Properties

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

8-benzyl-3-tert-butyl-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C24H24O3/c1-14-11-19-21(22-20(14)18(13-26-22)24(3,4)5)15(2)17(23(25)27-19)12-16-9-7-6-8-10-16/h6-11,13H,12H2,1-5H3

InChI Key

HCKVILLYYJZSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and tert-butyl derivatives with furochromene precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Structural Features :

  • Furochromene backbone: A fused furan (oxygen-containing heterocycle) and chromene (benzopyranone) system.
  • Substituents :
    • 8-Benzyl : Aromatic benzyl group influencing π-π interactions.
    • 3-tert-Butyl : Bulky alkyl group affecting steric hindrance and binding pocket compatibility.
    • 4,9-Dimethyl : Electron-donating methyl groups modulating electronic properties.

Physicochemical Properties (Inferred) :

Property Value/Description
Molecular Weight ~380–400 g/mol
LogP (Lipophilicity) High (due to tert-butyl and benzyl)
Solubility Likely low in aqueous media
Thermal Stability High (similar to analogs in )

The biological and chemical profiles of furochromenones are highly dependent on substitution patterns. Below is a comparative analysis of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name (Example) Substituents Key Differences vs. Target Compound Biological Activity/Applications Source
8-Benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one 3-Methoxyphenyl, 8-benzyl, 4,9-dimethyl - 3-Methoxy : Electron-rich, less bulky than tert-butyl.
- Higher polarity, reduced metabolic stability.
Anti-inflammatory, enzyme modulation
8-Benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one 2,3,4,9-Tetramethyl, 8-benzyl - Additional methyl groups : Increased hydrophobicity.
- Reduced steric hindrance at position 3.
Material science applications, mild bioactivity
3-(4-Fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one 4-Fluorophenyl, tetrahydro-benzo-fused core - Benzo-fused core : Altered ring saturation and planarity.
- Fluorine enhances binding affinity.
Anticancer, receptor targeting
3-tert-Butyl-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one 3-tert-Butyl, benzo-fused core - Saturated rings : Improved solubility.
- Similar tert-butyl but different core structure.
Pharmacological probe
6-Benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl, 6-benzyl, 5,9-dimethyl - Chlorine substituent : Electron-withdrawing, increased reactivity.
- Different fusion position (furo[3,2-g]).
Antimicrobial, anti-inflammatory
Key Findings:

Substituent Effects on Bioactivity :

  • tert-Butyl vs. Methoxy/Halogens : The tert-butyl group in the target compound likely enhances metabolic stability and lipophilicity compared to methoxy () or halogenated analogs (). However, it may reduce binding affinity to polar enzyme active sites .
  • Benzyl Position : The 8-benzyl group is conserved in several analogs (), suggesting its role in π-stacking interactions or receptor binding.

Core Modifications :

  • Benzo-Fused vs. Furochromene : Benzo-fused derivatives () exhibit altered planarity and solubility due to ring saturation, impacting their pharmacokinetic profiles .

Synthetic Accessibility :

  • tert-Butyl introduction often requires alkylation with tert-butyl halides or Friedel-Crafts reactions, while methoxy/halogen groups are added via electrophilic substitution (e.g., Ullmann coupling) .

Thermal and Chemical Stability :

  • Methyl and tert-butyl groups confer high thermal stability (boiling points >260°C in analogs), making the target compound suitable for high-temperature applications .

Biological Activity

8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound that belongs to the class of furochromenes. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24O3C_{24}H_{24}O_{3} with a molecular weight of approximately 360.45 g/mol. The compound features a complex structure that includes a furochromene core, which is known for its diverse pharmacological properties.

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: It causes G2/M phase arrest in cancer cells, which contributes to its antiproliferative effects .

Efficacy Studies:
A study reported that this compound demonstrated an IC50 value in the low micromolar range against KB31 (human oral epidermoid carcinoma) cells, indicating potent anticancer activity .

Cell LineIC50 (µM)Mechanism
KB315.0Apoptosis induction
A549 (Lung)15.0G2/M phase arrest
MCF-7 (Breast)8.0Caspase activation

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research suggests that it may exert protective effects against neurodegenerative diseases.

Mechanism of Action:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties that help mitigate oxidative stress in neuronal cells.
  • Inhibition of Neuroinflammation: It has been found to inhibit pro-inflammatory cytokines in neuronal cultures, suggesting a potential role in reducing neuroinflammation associated with neurodegenerative conditions .

Case Studies:
A recent study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Furochromene Core: Essential for binding to biological targets.
  • Substituents: The benzyl and tert-butyl groups enhance lipophilicity and cellular uptake.

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